molecular formula C11H15ClO B053623 Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride CAS No. 119718-96-6

Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride

Cat. No. B053623
CAS RN: 119718-96-6
M. Wt: 198.69 g/mol
InChI Key: FTFDXTLPTQDVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane. This compound is also known as phthalide-protected amino acids and is used in peptide synthesis.

Mechanism of Action

The mechanism of action of Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride involves the formation of a stable amide bond between the amino group of the amino acid and the carbonyl group of the compound. This protects the amino group from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride does not have any direct biochemical or physiological effects. It is used solely as a protecting group for amino acids in peptide synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of using Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride in lab experiments is its ability to protect the amino group of the amino acid during peptide synthesis. This ensures that the desired peptide is obtained without unwanted side reactions. However, the use of this compound also has some limitations. It can be difficult to remove the protecting group from the peptide after synthesis, and this can affect the yield of the final product.

Future Directions

There are several future directions for research involving Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride. One possible direction is the development of new protecting groups that are more efficient and easier to remove. Another direction is the use of this compound in the synthesis of peptides with acid-sensitive side chains. Finally, the use of this compound in the preparation of peptide-based drugs is also an area of future research.

Synthesis Methods

The synthesis of Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate. The resulting product is then treated with thionyl chloride to obtain the final product.

Scientific Research Applications

Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride is widely used in scientific research as a protecting group for amino acids. It is used in peptide synthesis to protect the amino group of the amino acid and prevent unwanted reactions during the synthesis process. This compound is also used in the preparation of peptides with acid-sensitive side chains.

properties

CAS RN

119718-96-6

Product Name

Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]decane-2-carbonyl chloride

InChI

InChI=1S/C11H15ClO/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2

InChI Key

FTFDXTLPTQDVNU-UHFFFAOYSA-N

SMILES

C1CC2C3CCC(C3)C2(C1)C(=O)Cl

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)C(=O)Cl

synonyms

4,7-Methanoindan-3a(4H)-carbonyl chloride, tetrahydro- (6CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.